- Synthesis of Dihydrobenzofurans via Palladium-Catalyzed Annulation of 1,3-Dienes by o-Iodoaryl Acetates, Journal of Organic Chemistry, 2010, 75(12), 4131-4134
Cas no 89487-91-2 (2-Iodo-4-nitrophenol)
2-Iodo-4-nitrophenol structure
Product Name:2-Iodo-4-nitrophenol
CAS-Nr.:89487-91-2
MF:C6H4INO3
MW:265.005333900452
MDL:MFCD01165664
CID:724622
PubChem ID:329761286
Update Time:2024-10-26
2-Iodo-4-nitrophenol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Iodo-4-nitrophenol
- Phenol, 2-iodo-4-nitro-
- 2-Iodo-4-nitro-phenol
- 4-Hydroxy-3-iodonitrobenzene
- 4-nitro-iodophenol
- NSC141347
- zlchem 895
- 2-iodanyl-4-nitro-phenol
- 4hydroxy-3-iodo-nitrobenzene
- 4-hydroxy-3-iodo-nitrobenzene
- ZLD0357
- BKQFOYCEUMVWOW-UHFFFAOYSA-N
- VZ24790
- AB1006753
- X6896
- ST45008475
- R4260
- BB 0259
- 2-Iodo-4-nitrophenol (ACI)
- NSC 141347
- Y11306
- DS-12994
- DB-021225
- ALBB-024694
- DTXSID00301140
- SCHEMBL482237
- SY047543
- MFCD01165664
- NSC-141347
- F0243-0017
- AKOS005207513
- CS-0186653
- 89487-91-2
- 2-Iodo-4-nitrophenol, >=98.0%, >=98.0% (HPLC)
-
- MDL: MFCD01165664
- Inchi: 1S/C6H4INO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H
- InChI-Schlüssel: BKQFOYCEUMVWOW-UHFFFAOYSA-N
- Lächelt: [O-][N+](C1C=C(I)C(O)=CC=1)=O
Berechnete Eigenschaften
- Genaue Masse: 264.92400
- Monoisotopenmasse: 264.92359g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 0
- Komplexität: 158
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 66
- XLogP3: 2
Experimentelle Eigenschaften
- Schmelzpunkt: 89-94 °C
- PSA: 66.05000
- LogP: 2.42820
2-Iodo-4-nitrophenol Zolldaten
- HS-CODE:2908999090
- Zolldaten:
China Zollkodex:
2908999090Übersicht:
290899090 Halogenierte Derivate anderer Phenole und phenolischer Alkohole (einschließlich seiner Sulfonierung\Stickstoff- oder Nitrosativderivate). MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
290899090 halogenierte, sulfonierte, nitrierte oder nitrosierte Derivate von Phenolen oder Phenolalkoholen. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%
2-Iodo-4-nitrophenol Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 225242-250mg |
2-Iodo-4-nitrophenol |
89487-91-2 | 95% | 250mg |
£73.00 | 2022-02-28 | |
| Fluorochem | 225242-1g |
2-Iodo-4-nitrophenol |
89487-91-2 | 95% | 1g |
£180.00 | 2022-02-28 | |
| Alichem | A014003482-250mg |
2-Iodo-4-nitrophenol |
89487-91-2 | 97% | 250mg |
$504.00 | 2023-08-31 | |
| Alichem | A014003482-500mg |
2-Iodo-4-nitrophenol |
89487-91-2 | 97% | 500mg |
$839.45 | 2023-08-31 | |
| Alichem | A014003482-1g |
2-Iodo-4-nitrophenol |
89487-91-2 | 97% | 1g |
$1549.60 | 2023-08-31 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 689742-1G |
2-Iodo-4-nitrophenol |
89487-91-2 | ≥98.0% | 1G |
¥2869.19 | 2022-02-24 | |
| TRC | I202621-100mg |
2-Iodo-4-nitrophenol |
89487-91-2 | 100mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I202621-500mg |
2-Iodo-4-nitrophenol |
89487-91-2 | 500mg |
$ 160.00 | 2022-06-04 | ||
| TRC | I202621-1g |
2-Iodo-4-nitrophenol |
89487-91-2 | 1g |
$ 230.00 | 2022-06-04 | ||
| Apollo Scientific | OR45113-250mg |
2-Iodo-4-nitrophenol |
89487-91-2 | 95% | 250mg |
£22.00 | 2025-02-20 |
2-Iodo-4-nitrophenol Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Iodine , Ammonia , Potassium iodide Solvents: Water ; 0 - 5 °C; 2 h, 0 - 5 °C; overnight, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Dimethyl sulfoxide , Water ; 0 °C
1.2 Reagents: Potassium iodide ; rt
1.2 Reagents: Potassium iodide ; rt
Referenz
- Chemistry of aminophenols. Part 3: First synthesis of nitrobenzo[b]furans via a coupling-cyclization approach, Tetrahedron Letters, 2002, 43(51), 9377-9380
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid , Sodium iodide , Sodium chlorite Solvents: Methanol , Water ; 0 °C; 0 °C → rt; 18 h, rt
Referenz
- Increased endothelial cell selectivity of triazole-bridged dihalogenated A-ring analogues of combretastatin A-1, Bioorganic & Medicinal Chemistry, 2012, 20(5), 1749-1759
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium iodide , Potassium bromate Catalysts: Hydrochloric acid Solvents: Methanol , Water ; 2 h, 60 °C
Referenz
- A convenient procedure for the iodination of arenes, Journal of Chemical Research, 2006, (9), 575-576
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Morpholine, compd. with iodine (1:1) Solvents: Water ; 15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt
1.2 Reagents: Phosphoric acid Solvents: Water ; pH 2, cooled; 24 h, cooled
1.2 Reagents: Phosphoric acid Solvents: Water ; pH 2, cooled; 24 h, cooled
Referenz
- Iodination of phenols in water using easy to handle amine-iodine complexes, Journal of the Brazilian Chemical Society, 2009, 20(10), 1916-1920
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium bisulfate , Potassium iodide Catalysts: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with isoquinoline (1:1:1) Solvents: 1,2-Dichloroethane , Water ; 30 - 40 min, rt
Referenz
- Isoquinolinium Dichromate and Chlorochromate as Efficient Catalysts for Oxidative Halogenation of Aromatic Compounds Under Acid-Free Conditions, Synthesis and Reactivity in Inorganic, 2016, 46(6), 832-837
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Iodine , Sodium nitrite Solvents: Methanol , Water ; 0.5 h, rt
1.2 5 - 10 °C; 6.0 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 5 - 10 °C; 6.0 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referenz
- A green reagent for the iodination of phenols, Synthesis, 2008, (15), 2327-2332
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Iodine , Hydrochloric acid , Ammonia , Potassium iodide Solvents: Water ; 24 h, 0 - 5 °C
Referenz
- A facile and efficient synthesis of dronedarone hydrochloride, Bulletin of the Korean Chemical Society, 2014, 35(7), 1970-1972
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Iodine , Selectfluor Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ; rt; 24 h, 80 °C
Referenz
- Regioselective iodination of arenes in ionic liquids mediated by the Selectfluor reagent F-TEDA-BF4, ARKIVOC (Gainesville, 2002, (11), 249-255
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) , Iodine , Potassium ferrate (K2FeO4) Solvents: Hexane ; 150 min, rt → reflux
Referenz
- Efficient iodination of aromatic compounds using potassium ferrate supported on montmorillonite, Chinese Chemical Letters, 2011, 22(12), 1427-1430
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium iodide , Phosphonium, (2-methylphenyl)triphenyl-, perchlorate (1:1) Solvents: Acetonitrile ; 4.5 h, reflux
Referenz
- Regioselective iodination of aromatic compounds with potassium iodide in the presence of benzyltriphenylphosphonium perchlorate, Chinese Chemical Letters, 2012, 23(3), 261-264
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Potassium iodide , Phosphonium, triphenyl(phenylmethyl)-, peroxymonosulfate (1:1) Solvents: Acetonitrile ; 6 h, rt
Referenz
- Highly selective iodination of phenols using potassium iodide and benzyltriphenylphosphonium peroxymonosulfate, Journal of Chemical Research, 2004, (4), 294-295
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Chloramine-T , Sodium iodide Solvents: Dimethylformamide ; rt
Referenz
- A simple acromelic acid analog potentially useful for receptor photoaffinity labeling and biochemical studies, Tetrahedron Letters, 2004, 45(20), 3933-3936
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Iodine , Ammonia , Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; 4 d, rt; rt; 2 d, rt; rt; 17 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Referenz
- What Is the Structure of the Antitubercular Natural Product Eucapsitrione?, Journal of Organic Chemistry, 2017, 82(14), 7287-7299
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Iodine , Silver nitrate ; 1 min, rt
1.2 10 min, rt; 10 - 30 min, rt
1.2 10 min, rt; 10 - 30 min, rt
Referenz
- Solvent-free iodination of arenes using iodine-silver nitrate combination, Synthetic Communications, 2007, 37(8), 1259-1265
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Iodine , Sodium nitrite Solvents: Methanol , Water ; 1.5 - 6 h, rt
Referenz
- Sodium nitrite, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-11
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide , Potassium iodide Solvents: Methanol , Water ; 30 min, rt; 8 h, rt
1.2 Reagents: Sodium thiosulfate
1.2 Reagents: Sodium thiosulfate
Referenz
- Mild and efficient oxy-iodination of alkynes and phenols with potassium iodide and tert-butyl hydroperoxide, Tetrahedron Letters, 2010, 51(16), 2170-2173
2-Iodo-4-nitrophenol Preparation Products
2-Iodo-4-nitrophenol Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:89487-91-2)2-Iodo-4-nitrophenol
Bestellnummer:A843207
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 06:59
Preis ($):269.0
Email:sales@amadischem.com
2-Iodo-4-nitrophenol Verwandte Literatur
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Amadis Chemical Company Limited
(CAS:89487-91-2)2-Iodo-4-nitrophenol
Reinheit:99%
Menge:5g
Preis ($):269.0